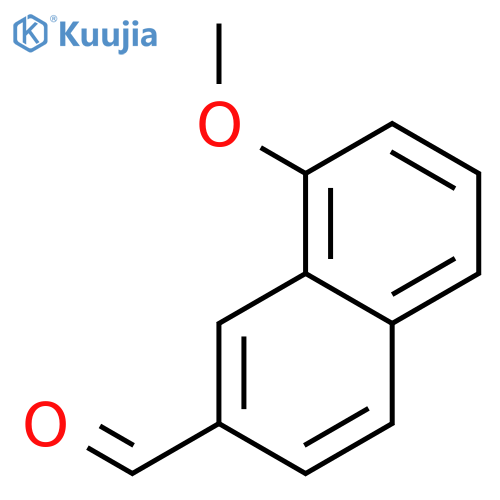Cas no 134594-23-3 (8-Methoxynaphthalene-2-carbaldehyde)

134594-23-3 structure
商品名:8-Methoxynaphthalene-2-carbaldehyde
8-Methoxynaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-methoxynaphthalene-2-carbaldehyde
- 8-Methoxynaphthalene-2-carboxaldehyde
- 134594-23-3
- DTXSID40576936
- SCHEMBL3145023
- DB-083970
- 8-Methoxynaphthalene-2-carbaldehyde
-
- インチ: InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3
- InChIKey: XSYDCPIHIFFZRU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 186.068079557Da
- どういたいしつりょう: 186.068079557Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3Ų
8-Methoxynaphthalene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001408-1g |
8-Methoxynaphthalene-2-carboxaldehyde |
134594-23-3 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
| Alichem | A219001408-500mg |
8-Methoxynaphthalene-2-carboxaldehyde |
134594-23-3 | 98% | 500mg |
940.80 USD | 2021-06-15 |
8-Methoxynaphthalene-2-carbaldehyde 関連文献
-
Yi-Ting Chen,Pei-Jhen Wu,Chia-Yu Peng,Jiun-Yi Shen,Cheng-Cheng Tsai,Wei-Ping Hu,Pi-Tai Chou Phys. Chem. Chem. Phys. 2017 19 28641
134594-23-3 (8-Methoxynaphthalene-2-carbaldehyde) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
